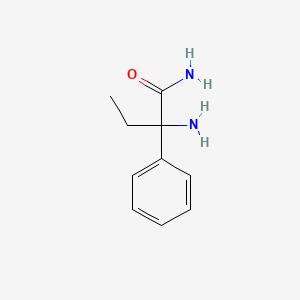

2-Amino-2-phenylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-amino-2-phenylbutanamide |

InChI |

InChI=1S/C10H14N2O/c1-2-10(12,9(11)13)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3,(H2,11,13) |

InChI Key |

YCPTZRUVAHGKMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)N)N |

Origin of Product |

United States |

The Gateway to Complexity: Alpha Amino Amides in Synthesis and Research

Alpha-amino amides are a class of organic compounds characterized by an amide functional group and an amino group attached to the same carbon atom (the α-carbon). This unique structural arrangement makes them highly valuable building blocks in the realm of complex organic synthesis and medicinal chemistry.

Their significance stems from their prevalence in a wide array of biologically active molecules, including natural products, pharmaceuticals, and peptidomimetics. The presence of both an amino and an amide group provides multiple points for chemical modification, allowing for the construction of diverse and complex molecular architectures. For instance, α-amino amides are key components in the synthesis of various enzyme inhibitors and modulators of biological pathways. nih.govsmolecule.com The amide bond, also known as a peptide bond in the context of proteins, is fundamental to the structure of peptides and proteins, highlighting the intrinsic biological relevance of this functional group. smolecule.comamazonaws.com

A Molecule of Depth: Structural Characteristics and Chirality of 2 Amino 2 Phenylbutanamide

2-Amino-2-phenylbutanamide is a primary amide with the chemical formula C10H14N2O. Its structure features a central chiral carbon atom bonded to four different groups: a phenyl group, an ethyl group, an amino group, and a carboxamide group.

| Property | Value |

| Chemical Formula | C10H14N2O |

| IUPAC Name | This compound |

| Molecular Weight | 178.23 g/mol |

| Chiral Center | Yes, at C2 |

The presence of a chiral center means that this compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-amino-2-phenylbutanamide and (S)-2-amino-2-phenylbutanamide. The spatial arrangement of the groups around this stereocenter is crucial, as different enantiomers often exhibit distinct biological activities. This makes the stereoselective synthesis and chiral separation of this compound a critical area of research. Techniques such as chiral chromatography are employed to separate and analyze the enantiomers of chiral compounds. dokumen.pub The absolute configuration of each enantiomer can be determined using various spectroscopic and crystallographic methods, such as X-ray crystallography. rcsb.orgresearchgate.netresearchgate.net

The structural characteristics of this compound can be elucidated using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. rsc.orgrsc.orgresearchgate.net Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. rsc.orgrsc.org

The Frontier of Discovery: Current Research and Future Outlook

Conventional Chemical Synthesis Routes

Conventional synthesis of this compound often involves the sequential construction of the carbon skeleton and the introduction of the necessary functional groups.

Multistep Synthesis from Precursors (e.g., propiophenone, 2-aminobutyric acid)

A common strategy begins with readily available precursors like propiophenone. One potential pathway involves a Strecker-type reaction or a variation thereof. For instance, a related synthesis starts with propiophenone, which reacts with sodium cyanide and dimethylamine (B145610) to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.com Subsequent hydrolysis of the nitrile group under basic conditions yields 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.com While this example leads to a dimethylated amine, a similar approach using ammonia (B1221849) would theoretically produce 2-amino-2-phenylbutyronitrile, a direct precursor that can be hydrolyzed to 2-amino-2-phenylbutyric acid. nih.gov This acid is the immediate precursor to the target amide.

Another foundational precursor is 2-aminobutyric acid, an amino acid that can be chemically modified. A general method for synthesizing (S)-2-aminobutanamide involves the resolution of racemic 2-aminobutyric acid using a chiral resolving agent, followed by conversion of the carboxylic acid to the primary amide. google.com This strategy could be adapted by starting with 2-phenyl-2-aminobutyric acid. The synthesis of this specific α,α-disubstituted amino acid can be accomplished through methods like the alkylation of a glycine (B1666218) Schiff base equivalent.

The following table outlines a conceptual multistep synthesis from propiophenone.

Table 1: Conceptual Synthetic Route from Propiophenone

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Propiophenone, Sodium Cyanide, Ammonium (B1175870) Chloride | Strecker Synthesis | 2-Amino-2-phenylbutanenitrile |

| 2 | 2-Amino-2-phenylbutanenitrile, Acid/Base | Nitrile Hydrolysis | 2-Amino-2-phenylbutyric acid |

Amidation Reactions for Amide Bond Formation

The final step in many synthetic routes to this compound is the formation of the amide bond from the corresponding carboxylic acid, 2-amino-2-phenylbutyric acid. Various methods exist for this transformation.

A practical laboratory method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine source. For example, 2-phenylbutanoyl chloride reacts efficiently with ammonium chloride (NH₄Cl) in N-methyl pyrrolidone (NMP) at 120 °C to yield the corresponding primary amide. ccspublishing.org.cn This suggests that 2-amino-2-phenylbutanoyl chloride could be similarly converted to the target amide.

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents. A general procedure for amide coupling involves activating the carboxylic acid with a reagent like BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine), followed by the addition of the amine. rsc.org For a primary amide, ammonia or a protected equivalent would be used.

Enzymatic methods also offer a green and sustainable approach. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of free carboxylic acids with amines in organic solvents like cyclopentyl methyl ether (CPME), often giving excellent yields and conversions. nih.gov

Table 2: Comparison of Amidation Methods

| Method | Activating Agent/Catalyst | Key Features | Typical Yield | Reference |

|---|---|---|---|---|

| Acid Chloride Route | Thionyl Chloride, then NH₄Cl/NMP | Requires conversion to acid chloride; good for primary amides. | Good to Excellent | ccspublishing.org.cn |

| Coupling Reagents | BTFFH, DIPEA | Broad substrate scope, suitable for hindered substrates. | Variable | rsc.org |

Alpha-Amination Strategies for Carbonyls

A more direct and modern approach involves the α-amination of a carbonyl compound that already possesses the 2-phenylbutanamide skeleton. Recent advances have enabled the direct transfer of a primary amino group (NH₂) to the α-position of unfunctionalized amides. nih.govnih.gov

This transformation can be achieved using tert-butanesulfinamide (tBuS(O)NH₂) as the nitrogen source in the presence of an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a base such as 2-iodopyridine. chemistryviews.org The reaction proceeds through the formation of a keteniminium ion intermediate from the starting amide (e.g., N,N-dimethyl-2-phenylbutanamide), which is then attacked by the sulfinamide. nih.gov A subsequent nih.gov-rearrangement and acidic workup unveil the primary α-amino amide. chemistryviews.org This method is powerful as it installs the crucial C-N bond directly at the desired position on a pre-formed amide scaffold. nih.govchemistryviews.org

Application of Phase Transfer Catalysis in Stereocontrol

Controlling the stereochemistry at the C2 position is crucial for producing enantiomerically pure this compound. Phase-transfer catalysis (PTC) is a powerful technique for achieving stereocontrol in the synthesis of α-amino acids. nih.gov

In this context, the asymmetric alkylation of a glycine derivative is a key application. A prochiral glycine imine, such as a benzophenone (B1666685) Schiff base of glycine tert-butyl ester, can be deprotonated at the α-carbon. The resulting enolate is then alkylated in a biphasic system (e.g., toluene/aqueous KOH) using a chiral phase-transfer catalyst. nih.govorganic-chemistry.org Structurally rigid, C₂-symmetric chiral quaternary ammonium salts derived from binaphthol are highly effective catalysts for this purpose. nih.govorganic-chemistry.org

For the synthesis of this compound, this would involve a two-step alkylation of the glycine Schiff base: first with an ethyl halide and then with a benzyl (B1604629) halide (or vice versa). The chiral catalyst directs the approach of the alkylating agent, leading to the formation of one enantiomer in excess. organic-chemistry.org This method provides an attractive route to enantiomerically enriched α,α-dialkyl-α-amino acids. nih.govorganic-chemistry.org

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule directly. Besides chiral phase-transfer catalysis, other methods like enzymatic resolutions are employed.

Enantioselective Hydrolysis Techniques

Enzymatic reactions are renowned for their high enantioselectivity. One relevant strategy is the kinetic resolution of a racemic mixture using enzymes. For the synthesis of chiral amino amides and acids, the enantioselective hydrolysis of nitriles is a well-established method. thieme-connect.de

For example, microorganisms like Rhodococcus sp. contain both nitrilase and nitrile hydratase enzymes. These can work in concert to hydrolyze a racemic nitrile. In a documented case involving a similar substrate, (±)-2-cyano-3-methyl-2-phenylbutane, the use of Rhodococcus sp. AJ270 cells resulted in the formation of (R)-(-)-3-Methyl-2-phenylbutanamide and (S)-(+)-3-Methyl-2-phenylbutanoic acid. thieme-connect.de This occurs because one enantiomer of the nitrile is hydrolyzed by nitrile hydratase to the amide, while the other enantiomer is hydrolyzed all the way to the carboxylic acid by the combination of nitrile hydratase and an amidase, or by a nitrilase.

This bienzymatic approach could be applied to racemic 2-amino-2-phenylbutanenitrile. The selective hydrolysis would yield one enantiomer as the desired this compound and the other as 2-amino-2-phenylbutyric acid, which could then be separated.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propiophenone |

| 2-Aminobutyric acid |

| Sodium cyanide |

| Ammonium chloride |

| 2-Amino-2-phenylbutanenitrile |

| 2-Amino-2-phenylbutyric acid |

| 2-Phenylbutanoyl chloride |

| N-methyl pyrrolidone (NMP) |

| Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (B91526) (BTFFH) |

| N,N-diisopropylethylamine (DIPEA) |

| Candida antarctica lipase B (CALB) |

| Cyclopentyl methyl ether (CPME) |

| tert-Butanesulfinamide |

| Trifluoromethanesulfonic anhydride (Tf₂O) |

| 2-Iodopyridine |

| N,N-Dimethyl-2-phenylbutanamide |

| Glycine tert-butyl ester |

| (R)-(-)-3-Methyl-2-phenylbutanamide |

| (S)-(+)-3-Methyl-2-phenylbutanoic acid |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines stands as one of the most direct and atom-economical methods for preparing optically active α-chiral amines. nih.govacs.org This strategy is highly regarded for its efficiency and sustainability, generating minimal waste. acs.org The core principle involves the reduction of a C=N double bond of an imine precursor using molecular hydrogen in the presence of a chiral transition metal complex. This complex, typically based on iridium, ruthenium, or rhodium, transfers chirality to the product. nih.govajchem-b.com

For the synthesis of a compound like this compound, the corresponding α-imino amide would be the substrate. The success of the hydrogenation hinges on the design of the chiral ligand coordinated to the metal center. A vast array of chiral phosphorus ligands, such as those derived from BINAP and various phosphine-oxazolines, have been developed to induce high enantioselectivity. acs.org

For instance, iridium complexes with phosphine-phosphoramidite ligands have demonstrated high efficiency in the AH of sterically hindered N-aryl alkylarylamines. acs.org Similarly, ruthenium catalysts, like the Xyl-Skewphos/DPEN-Ru complex, have achieved excellent enantioselectivities (up to 99% ee) for the hydrogenation of a range of imines. acs.org More recently, earth-abundant metals like iron have been explored as catalysts. An iron complex featuring a chiral bis(oxazolinylmethylidene)isoindoline pincer ligand has been successfully used for the asymmetric reduction of N-alkyl imines, rivaling the performance of noble metal catalysts. nih.gov

The general applicability of these catalysts is summarized in the table below, showcasing their potential for synthesizing chiral amines with high enantiomeric excess (ee).

| Catalyst Type | Ligand Class | Substrate Type | Achieved Enantioselectivity (ee) |

| Iridium (Ir) | Phosphine-phosphoramidite | Sterically hindered N-aryl imines | Good to Excellent |

| Ruthenium (Ru) | Xyl-Skewphos/DPEN | Aromatic and heteroaromatic imines | Up to 99% |

| Iron (Fe) | Chiral pincer ligand | Acyclic N-alkyl imines | Up to >99% |

Diastereoselective Functionalization of Prochiral Centers (e.g., β-Arylation)

Diastereoselective functionalization is a powerful strategy that involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. In the context of synthesizing this compound, this could involve the diastereoselective addition of a nucleophile to an imine derived from a chiral amine or the functionalization of a prochiral enolate.

A well-established approach utilizes Ellman's chiral tert-butanesulfinamide reagent. osi.lv This auxiliary can be condensed with a ketone to form an N-sulfinyl-ketimine. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine carbon. Subsequent removal of the auxiliary reveals the chiral amine. This method has been successfully applied to synthesize amines with multiple stereogenic centers. osi.lv

Another approach is the catalyst-controlled diastereoselective synthesis. For example, dirhodium catalysts have been used for the intramolecular C-H amination of N-unprotected pyrrolidines, demonstrating that the catalyst, rather than a substrate-bound auxiliary, can dictate the diastereoselectivity. nih.gov Furthermore, nickel-hydride catalyzed hydroalkylation has been employed for the enantio- and diastereoselective coupling of enamines with racemic alkyl electrophiles, creating two new stereocenters in a controlled manner. chemrxiv.org

These methods highlight the versatility of diastereoselective approaches, where stereocontrol is achieved through either substrate or catalyst control, allowing for the synthesis of complex chiral amines.

Kinetic Resolution of Racemic Intermediates

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. A more advanced version of this is dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. thieme-connect.comrsc.org

In the synthesis of this compound, a racemic precursor, such as a racemic α-amino acid or amine, could be subjected to kinetic resolution. For example, chemoenzymatic DKR often combines a metal catalyst for racemization with an enzyme for the enantioselective transformation. rsc.org

Transition metal catalysis can also be employed for kinetic resolution. For instance, submitting a racemic silyl (B83357) ether to a reaction protocol has been shown to result in kinetic resolution, affording the silylated products with high selectivity. rsc.org Copper-catalyzed enantioconvergent alkylation of oxygen nucleophiles with racemic α-bromoamides provides another powerful example, where both enantiomers of the racemic starting material are converted into a single enantiomeric product. This approach avoids the 50% yield limitation of traditional kinetic resolution.

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. rsc.org Enzymes, being inherently chiral, are excellent catalysts for producing enantiomerically pure compounds.

Enzymatic Resolution of Racemic Amine Precursors

Enzymatic kinetic resolution of racemic amines is a widely used method for obtaining enantiopure amines. This process typically involves the enantioselective acylation of a racemic amine catalyzed by a lipase or protease. One enantiomer is selectively acylated to form an amide, which can then be separated from the unreacted amine enantiomer.

Lipases, such as Candida antarctica Lipase B (CALB), are particularly effective for these resolutions in organic solvents. mdpi.comresearchgate.net The choice of acyl donor and solvent is crucial for achieving high enantioselectivity. For example, the resolution of racemic 1-(1-naphthyl)ethylamine (B3023371) has been successfully carried out using subtilisin in a continuous-flow column bioreactor, yielding the (R)-amine with over 90% optical purity. nih.gov

More recently, mechanoenzymatic methods using high-speed ball milling have been developed, minimizing solvent use and reducing reaction times for the kinetic resolution of racemic chiral amines with CALB. researchgate.net

The following table summarizes the key aspects of enzymatic resolution of racemic amines.

| Enzyme | Racemic Substrate Example | Acyl Donor/Solvent System | Outcome |

| Subtilisin | 1-(1-naphthyl)ethylamine | 2,2,2-trifluoroethyl butyrate (B1204436) / 3-methyl-3-pentanol | Continuous production of (R)-amine (>90% ee) |

| CALB | Various primary amines | Isopropyl acetate (B1210297) / 1,4-dioxane (B91453) (LAG) | High conversion and enantiopurity (ee > 99%) |

Engineering of Amine Dehydrogenases and Transaminases for Chiral Amine Production

To overcome the limitations of natural enzymes, protein engineering techniques like directed evolution and rational design are employed to create enzyme variants with improved activity, stability, and substrate scope. nih.gov

Amine Dehydrogenases (AmDHs) catalyze the asymmetric reductive amination of a ketone to a chiral amine, using ammonia as the amine source and a cofactor like NAD(P)H. nih.govwhiterose.ac.uk By engineering the active site of amino acid dehydrogenases, such as phenylalanine dehydrogenase, their substrate specificity can be altered to accept non-natural ketone substrates, leading to the production of various chiral amines. nih.gov Recent work has focused on integrating AmDH-catalyzed reactions with chemical catalysis, for example, using gold catalysis to hydrate (B1144303) alkynes to ketones, which are then converted to chiral amines by an engineered AmDH. acs.org

Transaminases (ATAs) , which use pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a prochiral ketone. oup.comacs.org Extensive engineering has expanded their substrate range to include bulky and aromatic ketones, enabling the synthesis of complex pharmaceutical intermediates. nih.govacs.org Reaction engineering strategies, such as the removal of byproducts to shift the reaction equilibrium, are often employed to achieve high conversions. researchgate.net

Sustainable Enzymatic Strategies for Amide Bond Formation (e.g., using Lipases)

The final step in the synthesis of this compound is the formation of the amide bond. While conventional chemical methods for amide bond formation often require harsh conditions and coupling reagents, enzymatic methods offer a greener alternative. rsc.orgnih.gov

Lipases, particularly Candida antarctica Lipase B (CALB), are well-suited for catalyzing amide bond formation. mdpi.com They can catalyze the aminolysis of esters to form amides. rsc.org A more direct and sustainable approach is the direct amidation of a carboxylic acid with an amine. This can be achieved by shifting the reaction equilibrium, for instance, by using molecular sieves to remove the water byproduct. rsc.org Recent studies have demonstrated efficient CALB-catalyzed amidation in green solvents like cyclopentyl methyl ether, resulting in high yields and purity without extensive purification steps. nih.govmdpi.comresearchgate.net

Other enzymatic strategies for amide bond formation include the use of ATP-dependent enzymes that activate the carboxylic acid as an acyl-adenylate intermediate. nih.gov However, for industrial applications, the simplicity and robustness of lipase-catalyzed methods are highly attractive.

Fundamental Principles of Stereochemistry in this compound

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. minia.edu.eg For this compound, these principles are central to its identity and function.

At the heart of this compound's stereochemistry is the presence of a chiral center. A chiral center is a tetrahedral carbon atom bonded to four different groups. minia.edu.eg In the case of this compound, the α-carbon (the carbon atom adjacent to the carbonyl group) is bonded to an amino group (-NH2), a phenyl group (-C6H5), an ethyl group (-CH2CH3), and a carboxamide group (-C(=O)NH2). This molecular asymmetry means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. minia.edu.eg

These enantiomers, often designated as (R)-2-Amino-2-phenylbutanamide and (S)-2-Amino-2-phenylbutanamide, are identical in most physical properties such as melting point and boiling point. However, they differ in their interaction with plane-polarized light, rotating it in opposite directions. This property is known as optical activity. The precise three-dimensional arrangement of the substituents around the chiral center is termed the absolute configuration, which is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. msu.edu

| Property | Description |

| Chiral Center | The α-carbon atom bonded to four different substituents. |

| Enantiomers | A pair of non-superimposable mirror-image molecules. |

| Optical Activity | The ability of a chiral molecule to rotate the plane of polarized light. |

| Absolute Configuration | The specific 3D arrangement of atoms around a chiral center (R/S). |

When a molecule contains more than one chiral center, the number of possible stereoisomers increases. While this compound itself has only one chiral center, derivatives can be synthesized that contain additional stereocenters. In such cases, stereoisomers that are not mirror images of each other are known as diastereomers. minia.edu.eglibretexts.org

Diastereomers have different physical and chemical properties. minia.edu.eg For example, in the palladium-catalyzed β-arylation of racemic 2-phenylbutanamides, the formation of products with anti-stereochemistry was observed with moderate to good diastereoselectivities. researchgate.net The relative configuration of these products, which describes the spatial relationship between the different chiral centers within the molecule, was determined using X-ray crystallography. researchgate.net Unlike enantiomers, diastereomers can be separated by standard laboratory techniques such as chromatography and crystallization.

The atoms in a molecule are not static; they are in constant motion, leading to different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations and their influence on the molecule's properties and reactivity.

The reactivity of this compound and its derivatives can be significantly affected by their preferred conformations. For instance, the steric interactions between substituents can favor certain conformations over others, which in turn can influence the accessibility of reactive sites. In palladium-catalyzed reactions, the conformation of the ligand-metal complex is crucial for achieving high enantioselectivity. The specific three-dimensional arrangement of the ligand around the metal center dictates the trajectory of the incoming substrate, thereby controlling the stereochemical outcome of the reaction.

Chiral Ligand Design and Application in Asymmetric Catalysis

The inherent chirality of amino acids like this compound makes them valuable building blocks for the synthesis of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field focused on the synthesis of a single enantiomer of a chiral product.

Mono-N-protected amino acids (MPAAs) have emerged as highly effective bifunctional chiral ligands in transition metal-catalyzed reactions, particularly in palladium-catalyzed C-H functionalization. wikipedia.orgnih.govmdpi.com These ligands are derived from amino acids by protecting the nitrogen atom with a suitable group, such as a Boc (tert-butoxycarbonyl) group. mdpi.com

MPAAs act as bifunctional ligands by coordinating to the metal center through both the carboxylate oxygen and the amide oxygen. nih.gov This bidentate coordination creates a well-defined chiral environment around the metal, enabling high levels of stereocontrol in the catalytic reaction. nih.govrsc.org The N-acyl group of the MPAA ligand is believed to play an active role in the C-H activation step, accelerating the reaction rate. nih.gov

Derivatives of this compound can be utilized as MPAA ligands, contributing their specific steric and electronic properties to the catalytic system. The choice of the N-protecting group and the amino acid backbone allows for the fine-tuning of the ligand's properties to achieve optimal results for a particular transformation. wikipedia.org

The quest for new and more efficient enantioselective transformations continually drives the design and synthesis of novel chiral ligands. acs.orgchemrxiv.org The modular nature of MPAAs and other amino acid-derived ligands allows for systematic modifications to optimize their performance. acs.org

For example, researchers have developed a wide variety of MPAA-type ligands with different structural features to address specific challenges in asymmetric C-H functionalization. snnu.edu.cn These include ligands with modified backbones, different N-acyl groups, and the incorporation of additional coordinating groups. snnu.edu.cn The synthesis of these novel ligands often involves multi-step sequences starting from readily available chiral amino acids. unistra.fr

The development of new ligands based on the this compound scaffold could offer unique advantages in certain asymmetric reactions. The specific steric bulk and electronic nature of the phenyl and ethyl groups at the chiral center can influence the selectivity and efficiency of the catalytic process. Future research in this area will likely focus on the rational design of such ligands and their application in challenging enantioselective reactions.

Role of Chiral Ligands in Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has become a powerful tool for creating complex chiral molecules. The enantioselectivity of these reactions is often dictated by the chiral ligands that coordinate with the palladium catalyst. While monodentate directing groups have been extensively used, the development of suitable chiral ligands for Pd(II)-catalyzed reactions has been a significant challenge, as common trivalent phosphorus ligands are often incompatible with the required oxidative conditions. researchgate.net

Mono-protected amino acids (MPAA) have emerged as some of the most effective and widely used chiral ligands in Pd(II)-catalyzed enantioselective C-H functionalization. researchgate.net More recently, sulfoxide-2-hydroxypyridine (SOHP) ligands have also shown remarkable activity and have been applied in the enantioselective β-C-H arylation of aliphatic tertiary amides. uma.es

In a relevant study, the palladium-catalyzed β-arylation of the prochiral secondary sp3 C-H bonds of racemic 2-phenylbutanamides was investigated using 8-aminoquinoline (B160924) as a bidentate directing group. This reaction yielded arylated products with moderate to good diastereoselectivities (up to 86:14 dr). asianpubs.org The stereochemistry of the resulting products was confirmed through X-ray crystallography, demonstrating the ability of the directing group to control the stereochemical outcome of the C-H functionalization process. asianpubs.org The isolation and characterization of chiral palladacycle intermediates have provided crucial insights into the reaction mechanism, revealing that the C(sp3)-H palladation step is often irreversible and determines the enantioselectivity. nih.gov

Table 1: Chiral Ligands in Palladium-Catalyzed C-H Functionalization

| Ligand Type | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| Mono-protected Amino Acid | MPAA | Enantioselective C-H arylation, olefination | researchgate.net |

| Sulfoxide-2-hydroxypyridine | SOHP | Enantioselective β-C-H arylation of amides | uma.es |

| 8-Aminoquinoline | AQ | Directing group for diastereoselective β-arylation | asianpubs.org |

Iridium- and Rhodium-Catalyzed Enantioselective Silylation and Hydrogenation

Iridium and rhodium catalysts are pivotal in asymmetric synthesis, particularly for enantioselective silylation and hydrogenation reactions that create stereocenters with high fidelity.

Iridium-Catalyzed Enantioselective Silylation: Iridium-catalyzed C-H bond silylation has emerged as a valuable method for the functionalization of organic molecules. These reactions can be directed by hydroxyl groups or secondary amines to achieve high regioselectivity. jascoinc.comgoogle.com For instance, (hydrido)silyl ethers, formed in situ from an alcohol and a silane, can undergo intramolecular silylation at a C-H bond. jascoinc.com The development of chiral nitrogen ligands has enabled the enantioselective silylation of aromatic C-H bonds, showcasing the potential to create chiral silicon-containing molecules. google.com While direct studies on this compound are not prominent, the established iridium-catalyzed methods for silylating C-H bonds adjacent to nitrogen and oxygen functionalities suggest a strong potential for its application in the stereoselective functionalization of this and related molecules. jascoinc.comgoogle.com

Rhodium-Catalyzed Enantioselective Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis. It is widely used to produce chiral compounds by the reduction of prochiral olefins, ketones, or imines. For example, a series of protected β2-dehydroamino acids have been successfully hydrogenated using rhodium catalysts with a mixed ligand system, achieving high enantioselectivities (up to 91% ee). chiraltech.com Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation (ATH) has been developed for the dynamic kinetic resolution (DKR) of substrates like α-chloro β-ketophosphonates, yielding products with excellent enantio- and diastereoselectivities. researchgate.net Although specific applications to this compound are not extensively documented, the principles of rhodium-catalyzed hydrogenation are directly applicable to precursors of this compound, offering a reliable pathway to its enantiomerically enriched forms. chiraltech.comresearchgate.net

Advanced Chiral Separation and Enantiopurity Determination

The accurate determination of enantiomeric composition is critical. Advanced chromatographic techniques, often coupled with derivatization strategies, are essential for separating enantiomers and quantifying enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for resolving enantiomers. nih.gov For compounds like this compound, which are structurally similar to other chiral amines and amino amides, established HPLC methods can be readily adapted.

A specific reverse-phase chiral HPLC method has been developed and validated for determining the enantiomeric purity of (S)-2-aminobutanamide, a key structural analog. asianpubs.org This method employs a CROWNPAK CR (+) column, which is based on a chiral crown ether. asianpubs.org The separation is achieved using an isocratic mobile phase of 0.05% perchloric acid solution at a flow rate of 0.3 mL/min, with UV detection at 200 nm. asianpubs.org The use of a chiral crown ether CSP is particularly effective for resolving primary amine-containing enantiomers through complexation. asianpubs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, also show broad applicability for the enantiomeric resolution of chiral amines and amino acid esters. nih.gov

Table 2: HPLC Method for Enantiomeric Resolution of 2-Aminobutanamide

| Parameter | Condition | Reference |

|---|---|---|

| Column | CROWNPAK CR (+) (150 x 4.0 mm, 5 µm) | asianpubs.org |

| Mobile Phase | 0.05% Perchloric Acid Solution | asianpubs.org |

| Flow Rate | 0.3 mL/min | asianpubs.org |

| Detection | UV at 200 nm | asianpubs.org |

| Column Temp. | 15 °C | asianpubs.org |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enantiomeric Excess

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and efficiency. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to much faster analyses without sacrificing separation quality.

For the determination of enantiomeric excess, the enhanced resolution of UHPLC is particularly advantageous, allowing for more accurate quantification of minor enantiomers even when they are present in very low concentrations. While a specific, validated UHPLC method for this compound is not widely published, the principles and benefits of the technology are directly transferable from established HPLC methods. The transition from an HPLC method, such as the one for 2-aminobutanamide, to a UHPLC method would involve using a corresponding chiral column with smaller particle size and optimizing the flow rate and gradient for the higher-pressure system. This would result in significantly shorter run times and reduced solvent consumption, making it a superior technique for high-throughput screening and quality control applications.

Derivatization Strategies for Chiral Analysis (e.g., FDAA, MTBSTFA, FMOC-Cl)

Derivatization is a common strategy used to enhance the chromatographic separation and detection of chiral molecules. By reacting the analyte with a chiral derivatizing agent, a pair of diastereomers is formed, which can then be separated on a standard achiral column.

FDAA (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) / Marfey's Reagent: This reagent reacts with the primary amino group of a chiral amine like this compound through nucleophilic aromatic substitution. This reaction converts the enantiomers into a pair of diastereomers. These diastereomers exhibit different physicochemical properties, allowing for their separation by standard reverse-phase HPLC and subsequent quantification. An advanced version, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA), has also been developed, offering potentially higher sensitivity and better separation.

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This is a silylating agent used to derivatize polar functional groups, such as amines and amides, prior to analysis by gas chromatography-mass spectrometry (GC-MS). MTBSTFA reacts with the active hydrogens in the molecule, replacing them with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The resulting TBDMS derivatives are more stable against moisture compared to other silylating agents like BSTFA. While this technique is for GC-MS, it represents a valid derivatization approach for the analysis of amino amides.

FMOC-Cl (9-Fluorenylmethyl chloroformate): This reagent is widely used for the derivatization of amino acids and other primary and secondary amines for HPLC analysis with highly sensitive fluorescence detection. FMOC-Cl reacts with the amino group to form a stable, highly fluorescent derivative. Optimized derivatization conditions, such as performing the reaction at a specific pH (e.g., pH 9-11.4), ensure quantitative formation of the desired derivatives, which can be separated by reverse-phase HPLC. The high fluorescence response allows for detection in the femtomole range.

Table 3: Common Derivatizing Agents for Chiral Amine Analysis

| Reagent | Abbreviation | Analytical Technique | Mechanism | Reference |

|---|---|---|---|---|

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA | HPLC-UV/MS | Forms diastereomers | |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | GC-MS | Silylation (increases volatility) | |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC-Fluorescence | Forms fluorescent carbamates |

Derivatization and Functionalization Reactions of 2 Amino 2 Phenylbutanamide

Strategies for Molecular Diversification

The structural modification of 2-Amino-2-phenylbutanamide is primarily aimed at creating a diverse library of analogs. This is achieved through reactions that target its reactive functional groups, allowing for the introduction of a wide range of substituents and functionalities.

Amide Coupling Reactions for Analog Synthesis

The primary amine of this compound serves as a key handle for derivatization through amide coupling reactions. This common and reliable transformation allows for the linkage of various carboxylic acids to the amine, generating a diverse set of N-acylated analogs. synplechem.comnih.gov The fundamental principle involves the activation of a carboxylic acid to make it more electrophilic, followed by nucleophilic attack by the amino group of this compound. fishersci.co.uk

A variety of coupling reagents have been developed to facilitate this process, each with its own advantages. synplechem.com These reagents convert the carboxylic acid into a highly activated intermediate, such as an active ester, which then readily reacts with the amine. fishersci.co.uk Common classes of coupling reagents include carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. synplechem.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Activating Principle |

|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Generate active esters (e.g., OBt, OAt) that are highly reactive towards amines. researchgate.net |

The choice of solvent is also critical, with polar aprotic solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) being frequently used. synplechem.com The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. fishersci.co.uknih.gov In some protocols, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used in conjunction with carbodiimides to increase efficiency and suppress side reactions, such as racemization. fishersci.co.uknih.gov

For instance, a general procedure for synthesizing an analog would involve dissolving the carboxylic acid in DMF, adding a coupling reagent like HATU and a base such as DIPEA, followed by the addition of this compound. fishersci.co.uk The reaction is typically stirred at room temperature until completion. This methodology allows for the synthesis of a wide array of derivatives, including those with complex functionalities like quinoline (B57606) carboxamides or other heterocyclic moieties. chula.ac.thresearchgate.net

Functional Group Interconversions and Modifications (e.g., Silylation)

Beyond amide coupling, the functional groups of this compound can be interconverted or modified to introduce different chemical properties. A key example of such a modification is silylation, the introduction of a silyl (B83357) group, typically onto the primary amine.

Silylation can serve multiple purposes. It can act as a protecting group strategy, masking the reactivity of the amine to allow for selective reactions at other parts of the molecule. nih.gov It can also be a key step in more complex transformations. Recent research has shown that aromatic amides can undergo deoxygenative silylation to form α-aminosilanes. organic-chemistry.orgacs.orgbohrium.comacs.org These reactions, often mediated by systems like Sm/SmI2 and sometimes catalyzed by transition metals like palladium or nickel, represent a powerful method for C-Si bond formation. organic-chemistry.orgacs.orgacs.org The resulting α-aminosilanes are valuable synthetic intermediates. organic-chemistry.org

A general approach for silylation involves reacting the amino acid derivative with a silylating agent like triisopropylsilyl chloride (TIPSCl). nih.gov This can lead to the formation of N,O-bis-silylated products in the case of amino acids, which can then be selectively reduced. nih.gov For this compound, silylation would primarily target the primary amine, potentially affording N-silylated derivatives. These derivatives could then be used in further synthetic steps, such as the construction of peptidomimetics.

Complex Molecule Assembly and Scaffold Design

The unique structure of this compound makes it a valuable building block for the assembly of more complex molecules, including peptides, peptidomimetics, and heterocyclic scaffolds.

Peptide Coupling and Peptidomimetic Synthesis

The principles of amide coupling are directly applicable to the incorporation of this compound into peptide chains. In this context, it can be coupled with other amino acids or peptide fragments using standard solid-phase or solution-phase peptide synthesis methodologies. nih.gov

Furthermore, this compound is a valuable component in the design of peptidomimetics. nih.govrsc.orgsci-hub.sefrontiersin.orgrsc.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation. rsc.org By replacing a natural amino acid with a non-canonical one like this compound, chemists can introduce specific conformational constraints or new interaction points. The phenyl group and the ethyl substituent at the α-carbon can influence the local conformation of the peptide backbone, potentially leading to increased receptor affinity or selectivity. The synthesis of such peptidomimetics follows the same amide bond-forming strategies discussed previously, often employing reagents like EDCI/HOBt or HATU. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

¹H NMR: This technique would identify all unique proton environments in 2-Amino-2-phenylbutanamide. One would expect to see distinct signals for the aromatic protons on the phenyl ring, the protons of the ethyl group (a quartet and a triplet), and signals for the amine (NH₂) and amide (CONH₂) protons. The chemical shifts (δ, in ppm), integration (number of protons), and splitting patterns (multiplicity) of these signals would confirm the presence of these functional groups and their connectivity.

¹³C NMR: This experiment detects the different carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the quaternary carbon bonded to the phenyl and amino groups, the carbons of the phenyl ring, and the two carbons of the ethyl group. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Advanced NMR Techniques for Stereochemical Assignment

Since this compound possesses a chiral center at the C2 position, advanced NMR techniques are essential for determining its stereochemistry, especially in a diastereomeric or enantiomerically enriched sample.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments detect spatial proximity between protons. They are crucial for determining the relative stereochemistry of chiral centers by observing correlations between protons that are close in space, regardless of their through-bond connectivity. For a specific stereoisomer, characteristic NOE/ROE cross-peaks would be expected between specific protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₄N₂O), distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis for Structural Confirmation (e.g., GC-MS)

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing these fragments provides a "fingerprint" that helps to confirm the molecule's structure.

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique first separates compounds in a mixture by gas chromatography before they are introduced into the mass spectrometer. For a pure sample of this compound, the mass spectrum would show a molecular ion peak and various fragment ions corresponding to the loss of specific parts of the molecule, such as the ethyl group, the amide group, or parts of the phenyl ring. The fragmentation pattern would be a key tool for structural confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to show specific absorption bands confirming the presence of its key functional groups:

N-H stretching: For the primary amine (NH₂) and amide (NH₂) groups, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching: For the aromatic and aliphatic C-H bonds, typically appearing between 2850-3100 cm⁻¹.

C=O stretching: A strong absorption for the amide carbonyl group, usually found in the 1630-1690 cm⁻¹ region.

N-H bending: For the amine and amide groups, typically in the 1550-1650 cm⁻¹ region.

C=C stretching: For the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

Without access to peer-reviewed, published data for this compound, any further detail or data presentation would be hypothetical.

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups are the primary amine (-NH₂), the amide (-CONH₂), and the phenyl group (C₆H₅).

The identification of these groups is based on their unique absorption bands in the infrared spectrum. libretexts.org A primary amine is typically characterized by two N-H stretching bands in the region of 3400-3300 cm⁻¹. libretexts.org The amide group presents a strong C=O stretching absorption (Amide I band) around 1680-1630 cm⁻¹ and an N-H bending vibration (Amide II band) near 1640-1590 cm⁻¹. The phenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Theoretical calculations using methods like Density Functional Theory (DFT) can further aid in the precise assignment of these vibrational modes. derpharmachemica.com

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3300 (typically two bands) |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1630 |

| N-H Bend (Amide II) | 1640 - 1590 | |

| Phenyl (C₆H₅) | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Note: The exact positions of these bands can be influenced by the molecular environment, such as hydrogen bonding.

In Situ IR Monitoring of Reaction Progress

In situ infrared spectroscopy is a powerful process analytical technology (PAT) tool used for real-time monitoring of chemical reactions. scholaris.ca This technique allows for the tracking of reactant consumption and product formation without the need for sample extraction. cardiff.ac.uk In the synthesis of amides, such as this compound, in situ IR can monitor the direct amidation of a carboxylic acid with an amine. rsc.org

By inserting an attenuated total reflection (ATR) probe into the reaction vessel, spectra are collected at regular intervals. cardiff.ac.uk The progress of the reaction can be followed by observing the decrease in the intensity of the characteristic vibrational band of a reactant (e.g., the C=O stretch of a carboxylic acid starting material) and the simultaneous increase in the intensity of the amide C=O band of the product. scholaris.carsc.org This provides valuable kinetic data and helps determine the reaction endpoint accurately.

Table 2: Example of Vibrational Band Changes During Amide Synthesis Monitored by In Situ IR

| Species | Key Vibrational Band | Wavenumber (cm⁻¹) | Trend During Reaction |

|---|---|---|---|

| Phenylacetic acid (Reactant) | C=O Stretch | ~1700 | Decreasing Intensity |

| Benzylamine (Reactant) | N-H Bend | ~1600 | Decreasing Intensity |

This table provides an illustrative example of a similar amidation reaction to demonstrate the principle of in situ IR monitoring. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. researchgate.net For this compound, HPLC is crucial for assessing its purity and determining its concentration in various samples.

Purity Determination and Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing compounds like this compound. researchgate.net In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. chromatographyonline.com The purity of a sample is determined by chromatographically separating the main compound from any impurities. The peak area of the main compound relative to the total area of all peaks gives a measure of its purity. evitachem.com

Quantitative analysis is performed by creating a calibration curve. nih.gov This involves preparing a series of standard solutions of known concentrations of highly purified this compound and analyzing them by HPLC. A graph of peak area versus concentration is plotted, and the concentration of the unknown sample is determined by interpolating its peak area onto this curve. nih.gov Derivatization of the primary amine group with a UV-active reagent can sometimes be employed to enhance detection sensitivity. chromatographyonline.com

Table 3: Typical HPLC Conditions for Analysis of Amino Amides

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3-5 µm) chromatographyonline.com |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (B52724) and Water/Buffer researchgate.net |

| Flow Rate | 1.0 mL/min chromatographyonline.com |

| Detection | UV-Vis Detector (e.g., at 254 nm) researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 5-20 µL |

These conditions are typical for the analysis of related amine and amide compounds and would be a starting point for developing a specific method for this compound.

Computational Chemistry and Theoretical Modeling of 2 Amino 2 Phenylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov Instead of the complex many-electron wavefunction, DFT utilizes the electron density, a function of only three spatial coordinates, to determine the ground-state properties of a system. nih.gov This approach offers a favorable balance between computational cost and accuracy.

For α-amino amides, a class of compounds to which 2-Amino-2-phenylbutanamide belongs, DFT calculations are instrumental in predicting their reactivity and stability. For instance, studies on the amination of amides have employed DFT to predict the E/Z selectivity of key intermediates, which is crucial for controlling the stereochemical outcome of the reaction. univie.ac.at Quantum chemical calculations can provide predictive insights into the critical E/Z selectivity of amino-vinyloxy-sulfonium species, which are key intermediates in the direct amination of amides. univie.ac.at

Furthermore, DFT is used to calculate global reactivity descriptors, which help in understanding the structure-chemical reactivity relationships of compounds. frontiersin.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In a study on the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), DFT calculations were used to elucidate the reaction mechanisms. nih.govacs.org The Gibbs free energy profiles for the elemental reactions were determined, revealing that the rate-determining step is the amine addition to a carbonyl group, rather than the previously assumed decarboxylation. nih.govacs.org

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing molecular stability and reactivity. |

| Mulliken Charges | Distribution of atomic charges in a molecule. | Understanding electrostatic interactions. |

| Dipole Moment | Measure of the net molecular polarity. | Predicting intermolecular interactions and solubility. |

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com It is an extension of DFT that can predict properties like electronic absorption and emission spectra. mdpi.com TD-DFT is particularly valuable for understanding how a molecule interacts with light, which is fundamental for applications in photochemistry and photobiology.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For compounds like this compound, which has potential pharmacological applications, molecular docking can predict its binding mode and affinity to a target receptor. For example, in silico studies on new α-amino amide derivatives as potential histone deacetylase 6 (HDAC6) inhibitors have utilized molecular docking to predict their binding interactions. mdpi.comnih.gov In one such study, reverse docking was performed for HDAC isoforms, and the results indicated that HDAC6 was the most likely receptor for the studied α-amino amide derivative. mdpi.comnih.gov

The docking analysis revealed that the α-amino amide moiety could coordinate with the zinc ion in the active site of HDAC6 in a bidentate chelate manner, which is a common binding mode for HDAC inhibitors. mdpi.comnih.gov These predictions of binding orientation and affinity are crucial for the rational design of more potent and selective inhibitors. mdpi.comnih.gov Similarly, docking studies on a related compound, N-(4-chlorophenyl)-4-phenylbutanamide, identified it as a potential HDAC6 inhibitor by predicting its binding at the entrance of the active pocket. nih.gov

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| α-Amino Amide Derivative 7a mdpi.comnih.gov | HDAC6 | - (Value not specified) | Zinc ion, TYP782, PHE620, PHE680, SER568, HIS611, HIS610, ASP649 |

| N-(4-chlorophenyl)-4-phenylbutanamide nih.gov | HDAC6 | - (Value not specified) | Located at the entrance of the active pocket |

Computational studies, often in conjunction with experimental work, can provide detailed mechanistic insights into catalytic cycles. While a specific "internal amidate mechanism" for this compound is not described in the provided results, computational methods are frequently used to study reaction mechanisms involving amides.

For instance, DFT calculations have been used to investigate the mechanism of the asymmetric aldol (B89426) reaction catalyzed by simple amino amides. mdpi.com These studies have detailed the importance of the catalyst's structure in providing high selectivity through hydrogen bonding and electrostatic repulsions. mdpi.com By calculating the transition-state structures, researchers can justify the formation of specific products. mdpi.com Such mechanistic understanding is vital for the optimization of catalysts and reaction conditions.

Structure-Activity Relationship (SAR) and In Silico Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico design leverages these relationships to create new molecules with improved properties. ijper.org

For α-amino amides and related compounds, SAR studies are crucial for developing them into effective therapeutic agents. In the design of non-hydroxamate HDAC6 inhibitors, a series of stereoisomeric α-amino amide compounds were synthesized and evaluated. mdpi.comnih.gov A significant difference in activity was observed between two stereoisomers, highlighting the importance of stereochemistry for biological activity. mdpi.comnih.gov

In silico tools play a significant role in modern drug design by filtering compound libraries based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, physicochemical characteristics, and ligand-target interactions. springernature.com For example, in the design of novel N-phenylbutanamide derivatives as potential treatments for epilepsy, molecular docking was a key component of the SAR studies. scilit.com By computationally evaluating a set of designed compounds, researchers can prioritize the synthesis of those with the most promising profiles, thereby saving time and resources. nih.gov The design of new α-amino amide derivatives as potential HDAC6 inhibitors also heavily relied on in silico methods to guide the synthetic efforts and analyze the structure-activity relationships. mdpi.comnih.gov

Computational Analysis for Rational Design of Analogs

The rational design of analogs for a specific compound, such as this compound, through computational analysis is a cornerstone of modern medicinal chemistry. This approach allows for the in-silico creation and evaluation of new molecules with potentially improved properties before undertaking expensive and time-consuming laboratory synthesis.

Hypothetical Application to this compound:

Were such studies to be conducted on this compound, researchers would likely employ a variety of computational techniques. These could include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By creating a dataset of this compound and its hypothetical analogs, QSAR models could be developed to correlate specific structural features with desired biological activities. This would enable the prediction of the most promising candidates for synthesis.

Molecular Docking Simulations: To understand how this compound and its potential analogs interact with a biological target, molecular docking simulations would be essential. These simulations would predict the binding affinity and orientation of the molecules within the active site of a receptor or enzyme, guiding the design of analogs with enhanced binding capabilities.

Pharmacophore Modeling: This technique would involve identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This pharmacophore model would then serve as a template for designing novel analogs that retain these key features.

A hypothetical data table summarizing the results of such a study might look like this:

| Analog ID | Modification on this compound | Predicted Binding Affinity (kcal/mol) | Predicted Biological Activity (IC50, nM) |

| APB-001 | Addition of a hydroxyl group to the phenyl ring | -8.5 | 50 |

| APB-002 | Replacement of the ethyl group with a propyl group | -7.9 | 75 |

| APB-003 | Introduction of a fluorine atom to the phenyl ring | -9.1 | 30 |

This table is purely illustrative and not based on actual experimental data.

Predictive Modeling for Synthetic Pathway Optimization

Predictive modeling for the optimization of synthetic pathways is another powerful application of computational chemistry. For a molecule like this compound, this would involve using computational tools to identify the most efficient, cost-effective, and environmentally friendly methods of production.

Potential Computational Approaches:

Retrosynthetic Analysis Software: Computational tools could be used to perform a retrosynthetic analysis of this compound, breaking it down into simpler, commercially available starting materials. This would help in identifying multiple potential synthetic routes.

Quantum Mechanics (QM) Calculations: QM calculations could be employed to model the reaction mechanisms of different synthetic steps. This would provide insights into reaction energies, transition states, and potential byproducts, allowing for the selection of the most favorable reaction conditions.

Machine Learning Models: By training machine learning algorithms on large datasets of chemical reactions, it would be possible to predict the outcomes of different synthetic strategies for this compound, including reaction yields and purity.

A summary of a predictive modeling study for the synthesis of this compound could be presented as follows:

| Synthetic Route | Key Reaction Step | Predicted Yield (%) | Predicted Purity (%) | Environmental Impact Score |

| Route A | Reductive Amination | 85 | 95 | Low |

| Route B | Strecker Synthesis | 78 | 92 | Medium |

| Route C | Bucherer-Bergs Reaction | 82 | 90 | High |

This table is for illustrative purposes only and does not represent actual research findings.

Green Chemistry Principles in the Synthesis of 2 Amino 2 Phenylbutanamide

Sustainable Methodologies and Environmental Footprint Assessment

Sustainable synthesis routes are designed to be efficient, safe, and environmentally benign. A critical aspect of this is the evaluation of a process's environmental footprint using established green chemistry metrics. nih.gov

Atom Economy (AE) and the Environmental Factor (E-Factor) are fundamental metrics for assessing the greenness of a chemical synthesis. chembam.comnih.gov AE measures the efficiency of a reaction in converting reactant atoms to the desired product, while the E-Factor quantifies the amount of waste produced relative to the product. chembam.com

Traditional amide bond formation methods, often used for synthesizing structures like 2-Amino-2-phenylbutanamide, frequently employ coupling reagents or activating agents. nih.govbath.ac.uk These stoichiometric reagents lead to the formation of significant quantities of by-products that are not incorporated into the final molecule, resulting in poor atom economy and high E-Factors. bath.ac.ukacs.org For instance, a reaction may achieve a 100% chemical yield but still generate more waste than the product by weight. chembam.com The goal is to design syntheses that maximize the incorporation of all materials used in the process into the final product. acs.org

Consider a hypothetical synthesis of this compound. The calculation for Atom Economy would be:

AE (%) = (Molecular Weight of this compound / Sum of Molecular Weights of all Reactants) x 100

The E-Factor is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The pharmaceutical industry, historically, has had very high E-Factors, often between 25 and 100, due to complex, multi-step syntheses. researchgate.net Methodologies that avoid stoichiometric reagents, such as catalytic routes, are inherently superior in this regard. acs.org For example, the development of syntheses that avoid the use of stoichiometric silver salts as oxidants is a key strategy to reduce metal waste and improve the environmental profile of the reaction. snnu.edu.cn

Table 1: Comparison of Green Metrics for Different Synthesis Protocol Types This table illustrates the typical impact of reaction type on green chemistry metrics. Values are generalized for comparison.

| Synthesis Strategy | Typical Atom Economy | Typical E-Factor Range | Key Characteristics |

|---|---|---|---|

| Classical Stoichiometric Coupling | Low (<50%) | High (>10) | Generates significant by-product waste from coupling agents. bath.ac.uk |

| Catalytic Direct Amidation | High (>80%) | Low (1-5) | Minimizes waste by using substoichiometric amounts of catalyst. acs.org |

| Enzymatic Synthesis | Very High (>90%) | Very Low (<1) | Highly specific, often requires no protecting groups, and generates minimal waste. nih.gov |

Recent research has focused on identifying and utilizing greener solvent alternatives for amide synthesis. ua.es Bio-based solvents, derived from renewable resources, are promising replacements for conventional petroleum-derived solvents. core.ac.uk Examples of green solvents that have been successfully used in amide synthesis include:

Cyclopentyl methyl ether (CPME): A safer alternative to many common ether solvents. nih.govresearchgate.net

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs and sugarcane bagasse. ua.es

γ-Valerolactone (GVL): A biomass-derived solvent with low toxicity. peptide.com

In addition to solvents, the reagents used are crucial. The development of silver-free C-H activation protocols is a significant step forward, as it eliminates stoichiometric metal waste. snnu.edu.cn A particularly promising green approach is the use of enzymes. Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation with high efficiency and specificity under mild conditions. nih.govresearchgate.net This enzymatic approach avoids the need for hazardous coupling reagents and often simplifies purification, further reducing solvent use and waste generation. nih.govmdpi.com

Table 2: Evaluation of Solvents for Amide Synthesis This table provides a comparative overview of solvents potentially applicable to the synthesis of this compound.

| Solvent | Classification | Key Advantages | Reference |

|---|---|---|---|

| Toluene | Petroleum-derived | Established solvent for uncatalysed amidation. | core.ac.uk |

| Cyclopentyl methyl ether (CPME) | Green Solvent | Demonstrated high conversion rates in enzymatic amidation; safer profile. | nih.govresearchgate.net |

| Propylene Carbonate (PC) | Green Solvent | Effective in enzymatic synthesis, providing excellent yields. | researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-renewable | Derived from renewable resources, considered a green solvent. | ua.es |

| Water | Benign | The ultimate green solvent, though substrate solubility can be a challenge. | peptide.com |

Catalyst Recyclability and Process Efficiency

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones by minimizing waste. acs.org The ability to recover and reuse a catalyst is essential for creating economically viable and sustainable industrial processes.

Significant effort has been directed towards developing robust, recyclable catalysts for organic synthesis. Heterogeneous catalysts are particularly attractive because they exist in a different phase from the reaction mixture, allowing for simple separation (e.g., by filtration) and reuse. researchgate.net

Examples of recyclable catalyst systems relevant to the synthesis of amides and related compounds include:

Silica-supported Catalysts: Lewis acids like iron trifluoroacetate (B77799) supported on silica (B1680970) have been shown to be efficient and recyclable catalysts for various organic transformations, performing well in both solvent-free conditions and in water. nih.gov

Polymer-based Catalysts: Arylboronic acids immobilized on a polymer support have been developed for amide formation. These solid-phase catalysts show advantages in reactivity, reusability, and recyclability over their homogeneous counterparts. dur.ac.uk

Enzymes: Immobilized enzymes, such as CALB, are highly recyclable. They can be used for multiple reaction cycles with minimal loss of activity, making them a cost-effective and sustainable option for industrial-scale amide synthesis. nih.govresearchgate.net

The recyclability of phosphate (B84403) fertilizers like mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP) as heterogeneous catalysts has also been demonstrated in the synthesis of nitrogen-containing heterocycles, showcasing the potential for using low-cost, readily available materials as catalysts. researchgate.net

Process optimization is key to maximizing efficiency, which directly translates to higher yields and less waste. The goal is to design a process that is not only effective but also robust and environmentally sound.

Key strategies for optimization include:

Maximizing Conversion and Yield: High-yield reactions are fundamental to reducing waste, as more of the starting material is converted into the desired product. acs.org Enzymatic methods, for example, have been shown to produce amides with excellent conversions (>99%) and yields, often without needing intensive purification. nih.govmdpi.com

Eliminating Stoichiometric Reagents: As previously discussed, moving from stoichiometric to catalytic processes is a primary driver for waste reduction. acs.orgsnnu.edu.cn For instance, developing catalytic systems for C-H functionalization avoids the use of stoichiometric quantities of metal oxidants, which is a significant improvement in atom economy and E-factor. snnu.edu.cnrsc.org

Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry scenario. Solvent-free syntheses using recyclable Lewis acid catalysts have been shown to be effective, offering advantages such as short reaction times, high product yields, and mild reaction conditions. nih.gov This approach dramatically reduces the environmental impact of the process.

By focusing on these optimization strategies, the synthesis of this compound can be aligned more closely with the principles of green chemistry, resulting in a process that is both efficient and sustainable.

Emerging Research Directions and Future Perspectives for 2 Amino 2 Phenylbutanamide

Development of Novel Synthetic Methods for Unnatural Amino Acid Derivatives

The synthesis of unnatural amino acids, particularly α,α-disubstituted ones like 2-amino-2-phenylbutanamide, presents a considerable challenge in organic chemistry. nih.gov The steric hindrance around the quaternary carbon atom often complicates bond formation, necessitating the development of innovative and efficient synthetic strategies. nih.gov Recent advancements in this area are paving the way for more accessible and versatile routes to these valuable compounds.

One of the most promising approaches is the use of chiral nickel(II) complexes as templates for the asymmetric synthesis of amino acids. This method has been shown to be effective for producing a variety of fluorinated amino acids and can be scaled up for larger-scale production. Current time information in Bangalore, IN. The general strategy involves the alkylation of a Ni(II) complex of a Schiff base derived from a simpler amino acid, such as glycine (B1666218) or alanine (B10760859). youtube.com The chiral ligand on the nickel complex directs the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products. youtube.com While not yet specifically reported for this compound, this methodology holds significant promise for its enantioselective synthesis.

Enzymatic resolution is another powerful tool for obtaining enantiomerically pure α,α-disubstituted amino acid derivatives. cjps.org This technique utilizes the high selectivity of enzymes to differentiate between the enantiomers of a racemic mixture. For instance, aminopeptidases have been successfully employed in the kinetic resolution of various α-amino acid amides. mdpi.com The enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted and thus enantiomerically enriched. mdpi.com The applicability of such enzymatic methods to this compound is an area ripe for exploration, potentially offering a green and efficient route to its pure enantiomers.

Recent research has also highlighted novel catalytic methods for the synthesis of α,α-disubstituted α-amino acids. These include the direct catalytic asymmetric addition of nucleophiles to α-iminoesters and the hydrocarbylation of N-unprotected amino acid esters. researchgate.netnottingham.ac.uk These methods offer direct access to the desired products and are continually being refined to improve their efficiency and scope.

Table 1: Comparison of Synthetic Strategies for α,α-Disubstituted Amino Acids

| Method | Advantages | Disadvantages | Relevance to this compound |

| Chiral Ni(II) Complex Alkylation | High enantioselectivity, scalable. Current time information in Bangalore, IN. | Requires stoichiometric chiral auxiliary, multi-step process. | Potentially applicable for asymmetric synthesis. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. cjps.orgmdpi.com | Often limited by substrate scope, requires screening of enzymes. | A promising avenue for obtaining enantiopure forms. |

| Direct Asymmetric Catalysis | Atom-economical, direct access to products. researchgate.netnottingham.ac.uk | Can be challenging to achieve high selectivity for sterically hindered substrates. | A future direction for more efficient synthesis. |

Exploration of the Compound as a Chiral Synthon in Complex Molecule Synthesis

The true value of a chiral molecule like this compound often lies in its utility as a building block, or chiral synthon, for the construction of more complex and biologically active molecules. The presence of a defined stereocenter and multiple functional groups (amine, amide, phenyl, and ethyl) provides numerous handles for further chemical transformations.